N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide
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Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article provides a detailed examination of its biological activities, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a bicyclic structure integrating both oxazepine and sulfonamide functionalities. Its molecular formula is C23H25N2O4S, with a molecular weight of approximately 421.52 g/mol. The structural characteristics contribute significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H25N2O4S |
Molecular Weight | 421.52 g/mol |
CAS Number | 922009-50-5 |
Functional Groups | Oxazepine, Sulfonamide |
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities due to their ability to interact with specific biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes, contributing to its pharmacological effects.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.
Antitumor Activity
Several studies have investigated the antitumor potential of similar compounds in the dibenzo[b,f][1,4]oxazepine class. For instance, research on related derivatives has shown promising results in inhibiting the proliferation of human cancer cells.
Case Study: In Vitro Antitumor Activity
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 15.2 |
Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate | MCF7 (Breast) | 12.5 |
These results indicate that modifications in the structure can significantly affect the compound's potency against different cancer types.
Antimicrobial Properties
The dibenzo[b,f][1,4]oxazepine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains.
Example of Antimicrobial Testing
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-4-7-17(8-5-15)14-30(27,28)24-18-9-11-21-19(13-18)23(26)25(3)20-12-16(2)6-10-22(20)29-21/h4-13,24H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNQWPZNXQPAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.